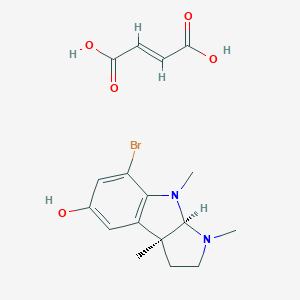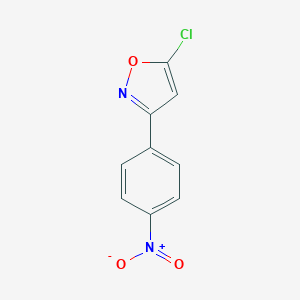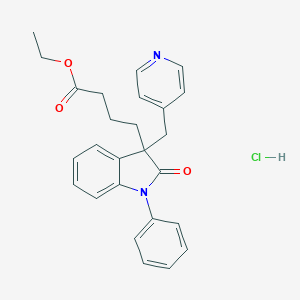
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester
描述
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester, also known as J147, is a synthetic compound that has been shown to have potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The exact mechanism of action of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester is not fully understood. However, studies have shown that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester can activate the transcription factor ATF4, which is involved in the regulation of cellular stress responses. 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has also been shown to increase mitochondrial function and reduce oxidative stress, which can contribute to the neuroprotective effects of the compound.
Biochemical and Physiological Effects:
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has been shown to have a number of biochemical and physiological effects. Studies have shown that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester can improve cognitive function, reduce inflammation, and protect against neuronal damage. 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival and growth of neurons.
实验室实验的优点和局限性
One advantage of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester is that it has been shown to have a good safety profile in animal studies. However, one limitation is that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester is a relatively new compound, and more research is needed to fully understand its potential therapeutic effects and any potential side effects.
未来方向
There are a number of future directions for research on 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester. One area of research is to further explore the mechanism of action of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester and how it exerts its neuroprotective effects. Another area of research is to investigate the potential therapeutic effects of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, more research is needed to determine the optimal dosage and administration of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester for therapeutic use.
科学研究应用
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has been extensively studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester can improve cognitive function, reduce inflammation, and protect against neuronal damage. 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival and growth of neurons.
属性
CAS 编号 |
150897-91-9 |
|---|---|
分子式 |
C26H27ClN2O3 |
分子量 |
451 g/mol |
IUPAC 名称 |
ethyl 4-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]butanoate;hydrochloride |
InChI |
InChI=1S/C26H26N2O3.ClH/c1-2-31-24(29)13-8-16-26(19-20-14-17-27-18-15-20)22-11-6-7-12-23(22)28(25(26)30)21-9-4-3-5-10-21;/h3-7,9-12,14-15,17-18H,2,8,13,16,19H2,1H3;1H |
InChI 键 |
MJCKABUDKLVCDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC4=CC=NC=C4.Cl |
规范 SMILES |
CCOC(=O)CCCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC4=CC=NC=C4.Cl |
同义词 |
2,3-dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester 2,3-DPPIB |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


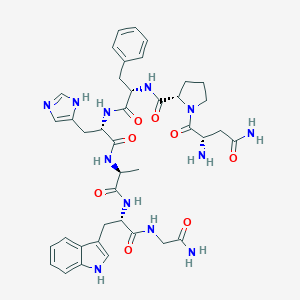
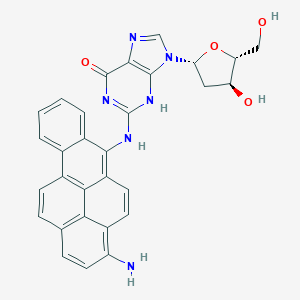

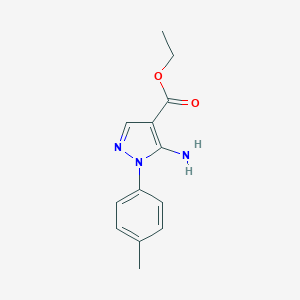


![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
